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Compound of Interest

Compound Name: m-PEGS5-acid

Cat. No.: B1676785

Introduction

Methoxy-poly(ethylene glycol)5-acid, commonly abbreviated as m-PEG5-acid, is a
heterobifunctional linker molecule widely utilized in biomedical research and drug development.
It features a methoxy-terminated polyethylene glycol (PEG) chain of five ethylene glycol units,
providing hydrophilicity, and a terminal carboxylic acid group for conjugation. This unique
structure allows for the covalent attachment of the PEG moiety to various biomolecules,
enhancing their solubility, stability, and pharmacokinetic profiles. This guide provides a
comprehensive overview of m-PEG5-acid, including its chemical structure, molecular weight,
key physicochemical properties, and detailed protocols for its application in bioconjugation.

Physicochemical Properties of m-PEG5-acid

The structural and chemical properties of m-PEG5-acid are summarized in the table below.
These properties are crucial for its application in bioconjugation and drug delivery systems.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1676785?utm_src=pdf-interest
https://www.benchchem.com/product/b1676785?utm_src=pdf-body
https://www.benchchem.com/product/b1676785?utm_src=pdf-body
https://www.benchchem.com/product/b1676785?utm_src=pdf-body
https://www.benchchem.com/product/b1676785?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property

Value Citation(s)

Chemical Structure

CHs0O(CH2CH20)sCH2COOH [1]

Molecular Formula C12H2407 [1][2][3]14]
Molecular Weight 280.31 g/mol
CAS Number 81836-43-3
Colorless to light yellow oil or
Appearance o
liquid
Purity Typically 295%
N Soluble in water, DMSO, DMF,
Solubility

DCM, and THF

N Store at -20°C for long-term
Storage Conditions N
stability

3-[2-[2-[2-(2-
IUPAC Name methoxyethoxy)ethoxylethoxy]

ethoxy]propanoic acid

Applications in Bioconjugation and Drug
Development

The hydrophilic nature of the PEG chain in m-PEG5-acid is instrumental in increasing the
aqueous solubility of conjugated molecules. This property is particularly beneficial for
hydrophobic drugs or peptides, improving their bioavailability. The terminal carboxylic acid
provides a reactive handle for covalent linkage to primary amine groups present in proteins,
peptides, and other therapeutic agents. This reaction typically proceeds via the formation of a
stable amide bond.

A significant application of m-PEG5-acid is in the synthesis of Proteolysis Targeting Chimeras
(PROTACS). PROTACSs are bifunctional molecules that recruit a target protein to an E3
ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
m-PEG5-acid can serve as a flexible linker to connect the target-binding ligand and the E3
ligase ligand in a PROTAC molecule.
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Experimental Protocols for Amide Bond Formation

The conjugation of m-PEG5-acid to an amine-containing molecule is most commonly achieved
through the activation of its carboxylic acid group. Two widely used methods for this activation
and subsequent amide bond formation are detailed below.

EDC/NHS Coupling Protocol

This method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-
hydroxysuccinimide (NHS) to form a semi-stable NHS ester of the m-PEG5-acid, which then
readily reacts with a primary amine.

Materials:

 m-PEG5-acid

o EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

e NHS (N-hydroxysuccinimide)

e Amine-containing molecule (e.g., protein, peptide)
 Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

e Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-8.0)

e Quenching Solution (e.g., 1 M Tris-HCI, pH 8.5 or 1 M hydroxylamine)
e Anhydrous DMF or DMSO (optional, for dissolving reagents)
Procedure:

 Activation of m-PEG5-acid:

o Dissolve m-PEG5-acid in the Activation Buffer to a desired concentration (e.g., 10
mg/mL).

o Prepare fresh stock solutions of EDC and NHS in either the Activation Buffer or anhydrous
DMF/DMSO.
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o Add a 2 to 5-fold molar excess of both EDC and NHS to the m-PEG5-acid solution.

o Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

e Conjugation to the Amine-Containing Molecule:

o

Dissolve the amine-containing molecule in the Coupling Buffer.

[¢]

Adjust the pH of the activated m-PEG5-acid solution to 7.2-7.5 by adding the Coupling
Buffer.

[¢]

Immediately add the amine-containing molecule to the activated m-PEG5-acid solution. A
1.1 to 1.5-fold molar excess of the activated PEG is often used.

[¢]

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with
gentle stirring.

e Quenching the Reaction:

o Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to
guench any unreacted NHS-esters.

o Incubate for 15-30 minutes at room temperature.
 Purification:

o Purify the resulting PEG-conjugate using appropriate chromatography techniques, such as
size exclusion chromatography (SEC) or dialysis, to remove unreacted reagents and
byproducts.

HATU Coupling Protocol

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate) is a highly efficient coupling reagent that often results in faster reaction
times and higher yields compared to EDC/NHS.

Materials:
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m-PEG5-acid

HATU

Amine-containing molecule

Anhydrous aprotic solvent (e.g., DMF, DMSO)

Tertiary amine base (e.g., DIPEA, TEA)
Procedure:
o Reaction Setup:

o In areaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve m-
PEG5-acid (1 equivalent) and HATU (1.1 equivalents) in the anhydrous solvent.

o Add the tertiary amine base (2-3 equivalents) to the mixture and stir for 5-10 minutes at
room temperature to activate the carboxyl group.

o Conjugation:
o Add the amine-containing molecule (1 to 1.2 equivalents) to the reaction mixture.

o Allow the reaction to proceed for 2-4 hours at room temperature. The reaction progress
can be monitored by analytical techniques like LC-MS.

e Work-up and Purification:
o Once the reaction is complete, the solvent can be removed under reduced pressure.

o Purify the crude product using column chromatography or other suitable methods to
isolate the desired conjugate.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the conjugation of m-PEG5-acid to
an amine-containing molecule using the EDC/NHS coupling method.
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Caption: Workflow for m-PEG5-acid conjugation via EDC/NHS coupling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd
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